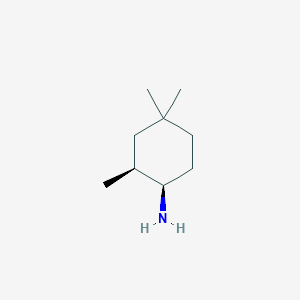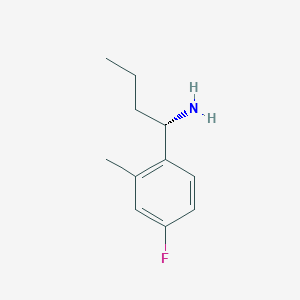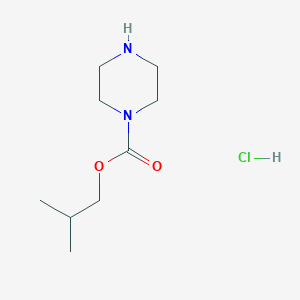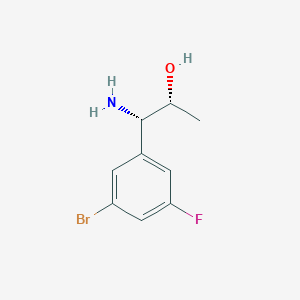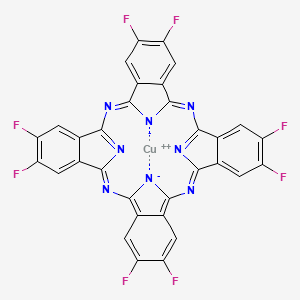
2,3,9,10,16,17,23,24-OctafluorophthalocyanineCopper(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,9,10,16,17,23,24-Octafluorophthalocyanine Copper(II) is a highly fluorinated phthalocyanine complex with the molecular formula C32H8CuF8N8. This compound is known for its unique electronic properties and stability, making it a valuable material in various scientific and industrial applications. It appears as a dark red to dark blue powder or crystal and is often used in the fields of photonics, optoelectronics, and organic semiconductors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,9,10,16,17,23,24-Octafluorophthalocyanine Copper(II) typically involves the reaction of copper(II) salts with fluorinated phthalonitrile precursors under high-temperature conditions. One common method is the cyclotetramerization of 3,6-difluorophthalonitrile in the presence of a copper(II) salt, such as copper(II) chloride, in a high-boiling solvent like quinoline. The reaction is carried out at elevated temperatures (around 200-250°C) under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound often involves sublimation purification to achieve high purity levels. The sublimation process involves heating the crude product under reduced pressure, allowing the pure compound to sublime and be collected on a cooler surface. This method ensures the removal of impurities and results in a product with a purity of over 98% .
Análisis De Reacciones Químicas
Types of Reactions
2,3,9,10,16,17,23,24-Octafluorophthalocyanine Copper(II) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Fluorine atoms on the phthalocyanine ring can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state copper complexes, while reduction can produce lower oxidation state species. Substitution reactions can result in various functionalized phthalocyanine derivatives .
Aplicaciones Científicas De Investigación
2,3,9,10,16,17,23,24-Octafluorophthalocyanine Copper(II) has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and as a building block for the construction of metal-organic frameworks (MOFs).
Biology: Investigated for its potential use in photodynamic therapy (PDT) for cancer treatment due to its ability to generate singlet oxygen upon light irradiation.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Employed in the production of organic semiconductors, photovoltaic cells, and sensors
Mecanismo De Acción
The mechanism of action of 2,3,9,10,16,17,23,24-Octafluorophthalocyanine Copper(II) involves its ability to interact with light and generate reactive oxygen species (ROS). In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, producing singlet oxygen, which can induce cell death in cancer cells. The compound’s electronic properties also make it an effective material for use in organic semiconductors and photovoltaic cells, where it facilitates charge transport and light absorption .
Comparación Con Compuestos Similares
Similar Compounds
Copper(II) Phthalocyanine: A non-fluorinated analog with similar electronic properties but lower stability and solubility.
Copper(II) Hexadecafluorophthalocyanine: A more highly fluorinated analog with enhanced stability and electronic properties.
Copper(II) Octahydroxyphthalocyanine: A hydroxylated analog with different solubility and reactivity profiles
Uniqueness
2,3,9,10,16,17,23,24-Octafluorophthalocyanine Copper(II) is unique due to its high degree of fluorination, which imparts exceptional stability, electronic properties, and solubility in various solvents. These characteristics make it particularly suitable for advanced applications in photonics, optoelectronics, and organic semiconductors .
Propiedades
Fórmula molecular |
C32H8CuF8N8 |
|---|---|
Peso molecular |
720.0 g/mol |
Nombre IUPAC |
copper;6,7,15,16,24,25,33,34-octafluoro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene |
InChI |
InChI=1S/C32H8F8N8.Cu/c33-17-1-9-10(2-18(17)34)26-41-25(9)45-27-11-3-19(35)20(36)4-12(11)29(42-27)47-31-15-7-23(39)24(40)8-16(15)32(44-31)48-30-14-6-22(38)21(37)5-13(14)28(43-30)46-26;/h1-8H;/q-2;+2 |
Clave InChI |
SYOZEEBBXMOLOS-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=CC(=C1F)F)C3=NC4=NC(=NC5=C6C=C(C(=CC6=C([N-]5)N=C7C8=CC(=C(C=C8C(=N7)N=C2[N-]3)F)F)F)F)C9=CC(=C(C=C94)F)F.[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 1-(2-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)ethyl)cyclopropane-1-carboxylate](/img/structure/B13030042.png)
![5-(furan-2-yl)-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13030048.png)
![4-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B13030061.png)
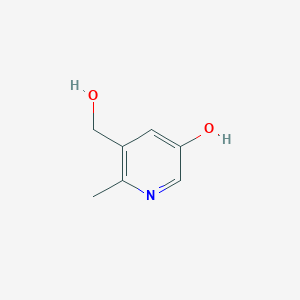

![4-chloro-3-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13030072.png)
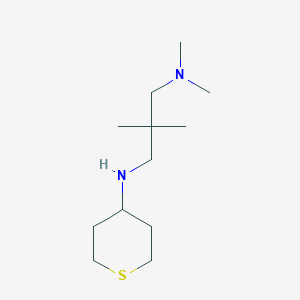
![methyl 4-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B13030077.png)


